2,3-二氧吲哚-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

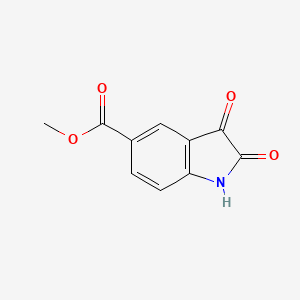

“Methyl 2,3-dioxoindoline-5-carboxylate” is a chemical compound with the molecular formula C10H7NO4 . It is a derivative of indoline, a heterocyclic compound. The compound contains a carboxylate group, which is a common functional group in biochemistry .

Synthesis Analysis

The synthesis of “Methyl 2,3-dioxoindoline-5-carboxylate” and its derivatives often involves palladium-catalyzed intramolecular oxidative coupling . This process involves the reaction of anilines properly functionalized by different electron-withdrawing and -donating groups .Molecular Structure Analysis

The molecular structure of “Methyl 2,3-dioxoindoline-5-carboxylate” includes a carboxylate group, which is highly polar . This polarity contributes to the compound’s large dipole moment, resulting in two intense peaks in its infrared spectrum .Chemical Reactions Analysis

“Methyl 2,3-dioxoindoline-5-carboxylate” can undergo various chemical reactions. For instance, it can participate in the formation of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Physical and Chemical Properties Analysis

“Methyl 2,3-dioxoindoline-5-carboxylate” is a solid at room temperature . It has a molecular weight of 205.17 . As a carboxylic acid derivative, it is weakly acidic, with an acidity constant (Ka) of approximately 10^-5 .科学研究应用

HIV-1 逆转录酶抑制剂: 一系列衍生自 2,3-二氧吲哚-5-甲酸甲酯的化合物对 HIV-1 逆转录酶表现出显着的体外抑制活性,表明在 HIV 治疗中的潜在用途 (Devale 等人,2017).

对癌细胞系的细胞毒性: 合成的衍生物对多种人癌细胞系表现出细胞毒性作用,表明在癌症治疗中的潜在应用 (Jung 等人,2004).

抗惊厥和抗抑郁作用: 含有 2,3-二氧吲哚-5-甲酸甲酯的化合物在动物模型中表现出对癫痫发作的保护作用和有效的抗抑郁样活性 (Zhen 等人,2015).

抗癫痫特性: 含有 2,3-二氧吲哚-5-甲酸甲酯的新型脲类衍生物在动物模型中表现出抗癫痫活性,表明它们作为抗癫痫剂的潜力 (Prakash 和 Raja,2011).

苯妥英衍生物的合成: 该化学物质已用于苯妥英衍生物的合成,以评估其抗惊厥活性,为新型抗癫痫药物的开发做出贡献 (Deodhar 等人,2009).

未来方向

The future research directions for “Methyl 2,3-dioxoindoline-5-carboxylate” and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, their potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be investigated .

属性

IUPAC Name |

methyl 2,3-dioxo-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUFIXGDMRVWPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B564135.png)

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, endo- (9CI)](/img/no-structure.png)

![5,8-Dihydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B564139.png)

![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)

![[1,1-Biphenyl]-3-ol,4,6-dimethoxy-](/img/structure/B564155.png)